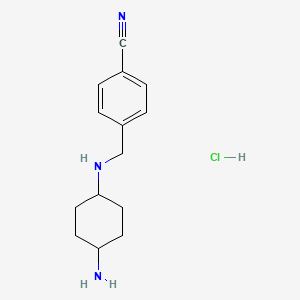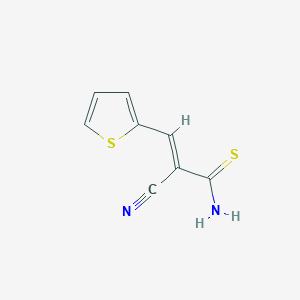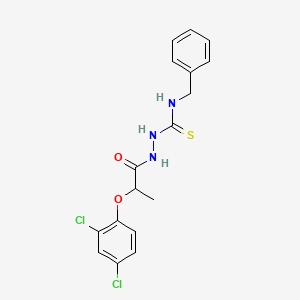
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as MPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDQ belongs to the class of quinoline carboxylic acids and has been synthesized using different methods.
作用机制
The mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells is not fully understood. However, studies have suggested that 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II activity leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-inflammatory activity. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have good stability, making it a suitable candidate for long-term experiments. However, one of the limitations of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is its low solubility in water, which may limit its application in some experiments.
未来方向
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has shown promising results in various fields of scientific research. In the future, more studies are needed to understand the mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells fully. Additionally, more research is needed to explore the potential applications of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in other fields, such as neurodegenerative diseases and diabetes. Furthermore, the development of new synthetic methods for 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may lead to the discovery of new analogs with improved properties.
合成方法
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can be synthesized using different methods, including the reaction of 2-methyl-4-oxo-3,4-dihydroquinoline-5-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide. Another method involves the reaction of 2-methyl-3,4-dihydroquinoline-4-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide and then acidic hydrolysis. Both methods have been reported to yield 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid with good purity and yield.
科学研究应用
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of application is in the development of new anti-cancer drugs. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
6-methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(16)15-8-4-5-10-11(15)7-6-9(2)13(10)14(17)18/h3,6-7H,1,4-5,8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMCVDWCKIHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(CCC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)
![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)

![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2424739.png)

![3-ethoxy-4-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2424743.png)

![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine](/img/structure/B2424748.png)